(1S,2S,4S,6R,7S,10R,11R)-11-methyl-5-methylidene-13-azapentacyclo[9.3.3.24,7.01,10.02,7]nonadec-13-en-6-ol
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Overview
Description
(1S,2S,4S,6R,7S,10R,11R)-11-methyl-5-methylidene-13-azapentacyclo[93324,701,1002,7]nonadec-13-en-6-ol is a heterocyclic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing rings (1S,2S,4S,6R,7S,10R,11R)-11-methyl-5-methylidene-13-azapentacyclo[93324,701,1002,7]nonadec-13-en-6-ol is known for its significant ring strain due to the small ring size, which imparts unique reactivity and stability characteristics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azitine typically involves the cyclization of suitable precursors under specific conditions. . This reaction is efficient for synthesizing functionalized azetidines, including azitine. Another approach involves the reduction of β-lactams or the ring-opening of highly strained azabicyclobutanes .
Industrial Production Methods
Industrial production of azitine may involve scalable synthetic routes such as the aza Paternò–Büchi reaction, which can be optimized for large-scale synthesis. The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
(1S,2S,4S,6R,7S,10R,11R)-11-methyl-5-methylidene-13-azapentacyclo[9.3.3.24,7.01,10.02,7]nonadec-13-en-6-ol undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction of azitine can lead to the formation of azetidines.
Substitution: this compound can participate in nucleophilic substitution reactions, where the nitrogen atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or halides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, azetidines, and various substituted azitine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(1S,2S,4S,6R,7S,10R,11R)-11-methyl-5-methylidene-13-azapentacyclo[9.3.3.24,7.01,10.02,7]nonadec-13-en-6-ol has a wide range of applications in scientific research, including:
Chemistry: this compound is used as a building block in organic synthesis for the construction of complex molecules.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: this compound-based compounds are explored for their therapeutic potential in treating various diseases.
Industry: This compound is used in the development of new materials and as a precursor for the synthesis of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of azitine involves its interaction with specific molecular targets and pathways. Due to its strained ring structure, azitine can act as a reactive intermediate in various biochemical processes. It can form covalent bonds with nucleophiles, leading to the modification of proteins and other biomolecules. The exact molecular targets and pathways depend on the specific azitine derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A four-membered nitrogen-containing ring similar to azitine but with different reactivity due to the absence of additional functional groups.
Aziridine: A three-membered nitrogen-containing ring with higher ring strain and reactivity compared to azitine.
Pyrrolidine: A five-membered nitrogen-containing ring with less ring strain and different chemical properties.
Uniqueness of (1S,2S,4S,6R,7S,10R,11R)-11-methyl-5-methylidene-13-azapentacyclo[9.3.3.24,7.01,10.02,7]nonadec-13-en-6-ol
This compound’s uniqueness lies in its four-membered ring structure, which imparts significant ring strain and unique reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development. Its ability to undergo various chemical reactions and form stable derivatives further enhances its utility in scientific research and industrial applications .
Properties
Molecular Formula |
C20H29NO |
---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
(1S,2S,4S,6R,7S,10R,11R)-11-methyl-5-methylidene-13-azapentacyclo[9.3.3.24,7.01,10.02,7]nonadec-13-en-6-ol |
InChI |
InChI=1S/C20H29NO/c1-13-14-4-8-19(17(13)22)9-5-15-18(2)6-3-7-20(15,12-21-11-18)16(19)10-14/h12,14-17,22H,1,3-11H2,2H3/t14-,15+,16+,17+,18-,19-,20-/m0/s1 |
InChI Key |
UUTPNBAAXAQHKM-YQXKYMSPSA-N |
Isomeric SMILES |
C[C@@]12CCC[C@@]3([C@@H]1CC[C@]45[C@H]3C[C@H](CC4)C(=C)[C@H]5O)C=NC2 |
SMILES |
CC12CCCC3(C1CCC45C3CC(CC4)C(=C)C5O)C=NC2 |
Canonical SMILES |
CC12CCCC3(C1CCC45C3CC(CC4)C(=C)C5O)C=NC2 |
Synonyms |
azitine isoazitine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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